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Introduction

Atto 465 is a fluorescent dye belonging to the acriflavine dye family, recognized for its strong
absorption, high fluorescence quantum yield, and notable thermal and photostability.[1][2] This
dye is characterized by a significant Stokes shift of approximately 55 nm in aqueous solutions
and is moderately hydrophilic.[1] Its excitation spectrum falls within the range of 420-465 nm,
making it a versatile tool for various fluorescence-based applications in life sciences, including
the labeling of proteins, DNA, and RNA.[1][2] This guide provides a comprehensive overview of
the core properties of Atto 465, detailed experimental protocols for its use, and visualizations
of key workflows.

Core Properties of Atto 465

The utility of a fluorescent dye is defined by its photophysical and chemical characteristics.
Atto 465 possesses a favorable combination of properties that make it suitable for a wide
range of applications, from fluorescence microscopy to single-molecule detection.

Photophysical Properties

The key photophysical parameters of Atto 465 are summarized in the table below. These
values are crucial for selecting appropriate excitation sources, emission filters, and for the
guantitative analysis of fluorescence data.
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Property Value Reference(s)

Maximum Excitation
453 nm
Wavelength (Aex)

Maximum Emission
506 nm
Wavelength (Aem)

Molar Extinction Coefficient (g) 7.5x10*cm~iM—1

Fluorescence Quantum Yield

0.75 (75%
®) (75%)

Fluorescence Lifetime (1) 5.0 ns

Stokes Shift ~53 nm

Chemical Properties and Stability

Atto 465 exhibits good water solubility and is available with a variety of reactive groups for
covalent labeling of biomolecules. The dye demonstrates high thermal and photostability, which
is a critical feature for imaging applications that require prolonged or intense illumination. A
derivative of Atto 465, Atto 465-p, has shown greater photostability compared to the free dye.
While comprehensive data on the pH stability of Atto 465's fluorescence across a wide pH
range is not readily available, the recommended pH for labeling reactions provides insight into
its stability under specific conditions. For instance, NHS ester-based labeling is optimally
performed at a pH of 8.0-9.0, while maleimide-based labeling is most efficient at a pH of 7.0-
7.5, suggesting the dye is stable in these ranges.

Experimental Protocols

Covalent labeling of biomolecules is a primary application of Atto 465. The following sections
provide detailed protocols for the conjugation of Atto 465 to proteins and oligonucleotides
using common reactive derivatives.

Protein Labeling with Atto 465 NHS Ester

This protocol is suitable for labeling proteins via primary amines (e.g., lysine residues).
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Materials:

Protein of interest in an amine-free buffer (e.g., PBS)

Atto 465 NHS ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

Purification column (e.g., Sephadex G-25)

Methodology:

Protein Preparation:
o Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL.

o Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary,
dialyze the protein against PBS and then adjust the pH with the labeling buffer.

Dye Preparation:

o Immediately before use, dissolve the Atto 465 NHS ester in anhydrous DMF or DMSO to
a concentration of 1-2 mg/mL.

Labeling Reaction:

o While gently vortexing the protein solution, add the dissolved Atto 465 NHS ester. A 3- to
10-fold molar excess of the dye to the protein is a good starting point.

o Incubate the reaction for 1 hour at room temperature, protected from light.

Purification:

o Separate the labeled protein from the unreacted dye using a gel filtration column (e.g.,
Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).

o The first colored band to elute is the labeled protein.
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Workflow for Protein Labeling with Atto 465 NHS Ester
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Workflow for Protein Labeling with Atto 465 NHS Ester

Protein Labeling with Atto 465 Maleimide

This protocol is designed for labeling proteins via free sulfhydryl groups (e.g., cysteine
residues).

Materials:

Protein of interest containing free sulfhydryl groups

Atto 465 maleimide

Anhydrous DMF or DMSO

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

(Optional) Reducing agent (e.g., DTT or TCEP)

Purification column (e.g., Sephadex G-25)

Methodology:

e Protein Preparation:
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o Dissolve the protein in the reaction buffer at a concentration of 2-5 mg/mL.

o If necessary, reduce disulfide bonds by incubating with a reducing agent like DTT or TCEP.
If DTT is used, it must be removed by dialysis before adding the dye.

e Dye Preparation:

o Immediately before use, dissolve the Atto 465 maleimide in anhydrous DMF or DMSO to
a concentration of 1-2 mg/mL.

e Labeling Reaction:

o Add a 10- to 20-fold molar excess of the dissolved Atto 465 maleimide to the protein
solution.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from
light.

e Purification:

o Remove unreacted dye by gel filtration as described for the NHS ester labeling.

Workflow for Protein Labeling with Atto 465 Maleimide
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Workflow for Protein Labeling with Atto 465 Maleimide
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Oligonucleotide Labeling with Atto 465 NHS Ester

This protocol is for labeling amino-modified oligonucleotides.

Materials:

Amino-modified oligonucleotide

Atto 465 NHS ester

Anhydrous DMF

Labeling buffer: 0.2 M carbonate buffer, pH 8.0-9.0

Purification system (e.g., HPLC)
Methodology:
e Oligonucleotide and Dye Preparation:

o Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 0.1
mM.

o Prepare a 5 mg/mL solution of Atto 465 NHS ester in anhydrous DMF.
o Labeling Reaction:
o Add approximately 30 uL of the dye solution to 50 L of the oligonucleotide solution.

o Incubate the reaction for 2 hours at room temperature with shaking. For longer reaction
times, the pH can be lowered to 7.0-7.5.

o Purification:

o Purify the labeled oligonucleotide from the unreacted dye using reverse-phase HPLC or
gel filtration. Dual HPLC purification is recommended for high purity.
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Workflow for Oligonucleotide Labeling with Atto 465 NHS Ester
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Workflow for Oligonucleotide Labeling with Atto 465 NHS Ester

Conclusion

Atto 465 is a robust and versatile fluorescent dye with properties that are well-suited for a
variety of demanding applications in modern biological research and drug development. Its
strong absorption, high quantum yield, and good photostability make it an excellent choice for
sensitive and quantitative fluorescence-based assays. The availability of different reactive
forms allows for straightforward and efficient labeling of a wide range of biomolecules. By
following the detailed protocols provided in this guide, researchers can effectively utilize Atto

465 to advance their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Atto 465 Fluorescent Dye: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1263097#atto-465-fluorescent-dye-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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